

Determining the Effective Concentration of Amiprofos-methyl in Experiments

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Compound of Interest

Compound Name: Amiprofos-methyl

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

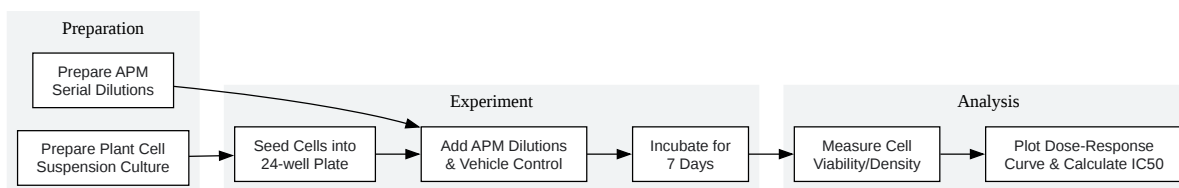
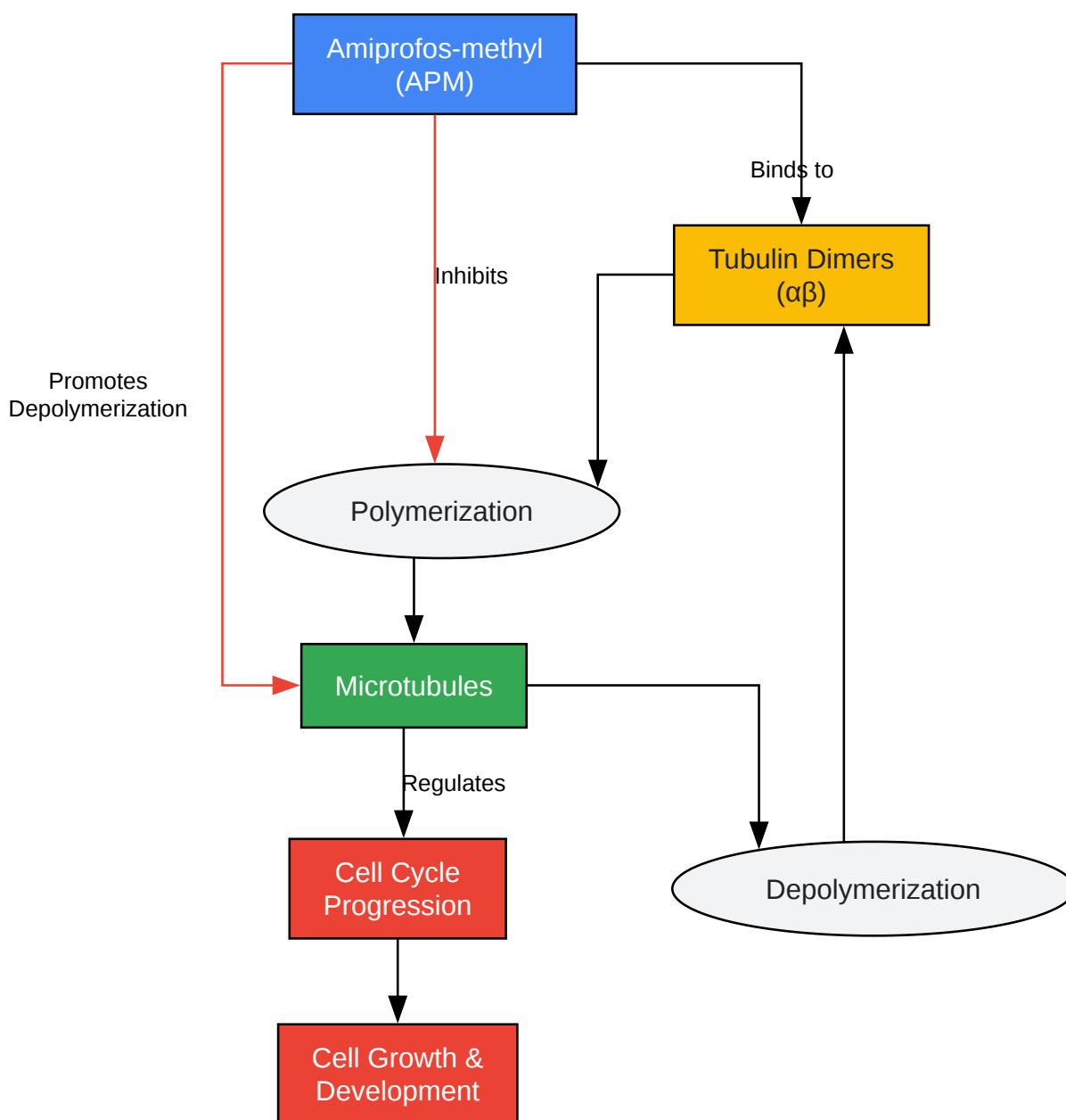
Introduction

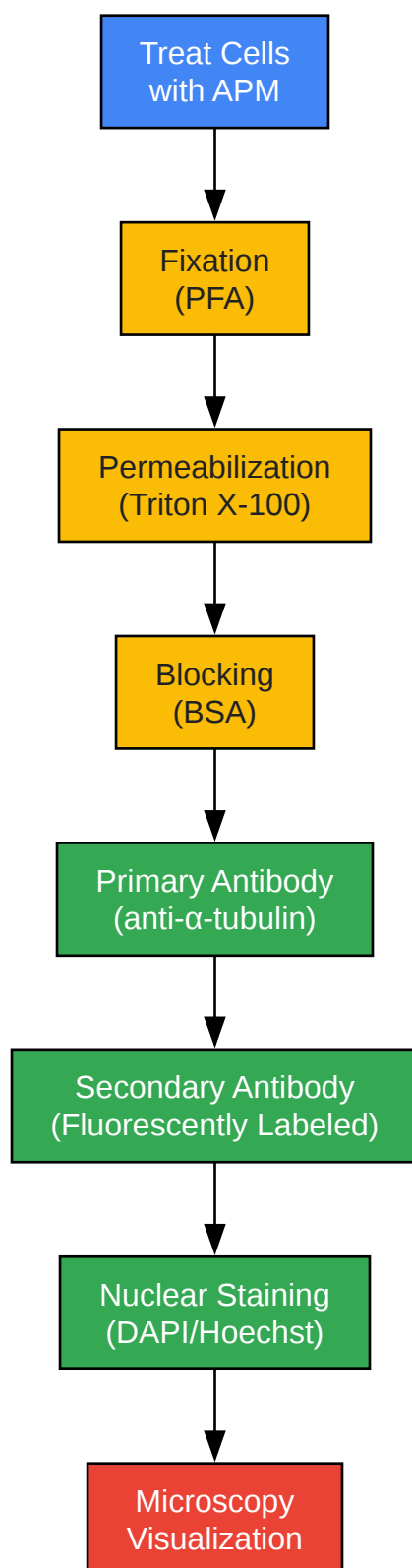
Amiprofos-methyl (APM) is a phosphoric amide herbicide that acts as a potent and specific anti-microtubule agent, primarily in plant cells.[1][2][3] Its mechanism of action involves the disruption of microtubule polymerization, which is crucial for various cellular processes, including cell division, cell wall formation, and intracellular transport.[4] Unlike some other microtubule-disrupting agents, APM shows high selectivity for plant tubulin, with little to no effect on mammalian microtubules.[1][3][5] This specificity makes it a valuable tool for studying microtubule dynamics in plant biology and as a potential lead compound in developing novel herbicides. This document provides detailed application notes and protocols for determining the effective concentration of APM in various experimental settings.

Mechanism of Action

Amiprofos-methyl functions by directly interacting with tubulin, the protein subunit of microtubules. It inhibits the polymerization of tubulin into microtubules and can also induce the depolymerization of existing microtubules.[1][4] APM competitively inhibits the binding of another microtubule-disrupting agent, oryzalin, to plant tubulin, suggesting they may share a binding site or that their binding is mutually exclusive.[1] The inhibition constant (K_i) for APM in competitive binding with oryzalin to tobacco tubulin has been determined to be 5 μM . [1] This

disruption of the microtubule cytoskeleton leads to the arrest of the cell cycle at metaphase and inhibits cell growth and development in susceptible organisms.[4]





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